molecular formula C8H5IN2O B3047254 5-Iodo-1,7-naphthyridin-8(7H)-one CAS No. 1363405-29-1

5-Iodo-1,7-naphthyridin-8(7H)-one

Cat. No. B3047254
CAS RN: 1363405-29-1
M. Wt: 272.04
InChI Key: ZOBLPSZOJDYXDX-UHFFFAOYSA-N
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Description

5-Iodo-1,7-naphthyridin-8(7H)-one is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound has a unique structure that makes it a valuable tool in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Spectroscopic Studies

5-Iodo-1,7-naphthyridin-8(7H)-one derivatives have been studied for their solvatochromism, which is their ability to change color in response to changes in solvent polarity and hydrogen bonding characteristics. This property is important for understanding solute-solvent interactions and has implications in the design of materials for optical and electronic applications. For example, the solvatochromism of derivatives like 8-hydroxy-1,6-naphthyridin-5(6H)-one-7-carboxylic acid methyl ester and 5-hydroxy-1,7-naphthyridin-8(7H)-one-6-carboxylic acid methyl ester has been explored in various solvents, revealing insights into their ground state structures and the effects of intramolecular hydrogen bonding (Santo et al., 2003).

Synthetic Pathways

The synthesis of hydroxycarboxamide derivatives of 1,6- and 1,7-naphthyridines, including 5-Iodo-1,7-naphthyridin-8(7H)-one, involves innovative synthetic routes that provide access to a variety of structurally diverse compounds. These synthetic strategies enable the exploration of naphthyridines' chemical and biological properties and their potential applications in medicinal chemistry and material science (Blanco et al., 2005).

Palladium-Catalyzed Cross-Couplings

Palladium-catalyzed cross-coupling reactions have been applied to the functionalization of naphthyridine derivatives, demonstrating the versatility of these reactions in constructing complex molecular architectures. This approach is significant for the development of new compounds with potential applications in pharmaceuticals, agrochemicals, and materials science. For instance, the synthesis of 7-chloro-3-iodo-1-methyl-1,6-naphthyridin-2(1H)-one and its subsequent functionalization through Suzuki–Miyaura cross-couplings highlight the utility of these methodologies in diversifying the naphthyridine scaffold (Montoir et al., 2014).

Anion Recognition

The unique structural features of naphthyridine derivatives enable their application in anion recognition, which is crucial for sensing technologies and environmental monitoring. The design and synthesis of 2-amino-5,7-dimethyl-1,8-naphthyridine derivatives with different functionalities demonstrate their potential as selective sensors for fluoride ions, a capability that can be exploited in developing new diagnostic tools and sensors (Chahal et al., 2018).

properties

IUPAC Name

5-iodo-7H-1,7-naphthyridin-8-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5IN2O/c9-6-4-11-8(12)7-5(6)2-1-3-10-7/h1-4H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOBLPSZOJDYXDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=O)NC=C2I)N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001299525
Record name 5-Iodo-1,7-naphthyridin-8(7H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001299525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Iodo-1,7-naphthyridin-8(7H)-one

CAS RN

1363405-29-1
Record name 5-Iodo-1,7-naphthyridin-8(7H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1363405-29-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Iodo-1,7-naphthyridin-8(7H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001299525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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